O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Overview
Description
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine: is a chemical compound with the molecular formula C6H14N2O2 It is characterized by the presence of a morpholine ring attached to an ethyl hydroxylamine group
Scientific Research Applications
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(Morpholin-4-yl)ethyl]hydroxylamine typically involves the reaction of morpholine with ethyl hydroxylamine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: O-[2-(Morpholin-4-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of O-[2-(Morpholin-4-yl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The morpholine ring and hydroxylamine group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- 2-(N-morpholino)ethanesulfonic acid
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- Morpholine, 4-[2-(aminooxy)ethyl]
Comparison: O-[2-(Morpholin-4-yl)ethyl]hydroxylamine is unique due to its specific combination of a morpholine ring and an ethyl hydroxylamine group. This structure imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives. For instance, 2-(N-morpholino)ethanesulfonic acid is primarily used as a buffering agent, while this compound is more versatile in synthetic and biological applications .
Properties
IUPAC Name |
O-(2-morpholin-4-ylethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-10-6-3-8-1-4-9-5-2-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYJIKFQAFBQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520168 | |
Record name | O-[2-(Morpholin-4-yl)ethyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42476-63-1 | |
Record name | O-[2-(Morpholin-4-yl)ethyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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